molecular formula C13H12N4OS B1437466 1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105189-44-3

1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1437466
M. Wt: 272.33 g/mol
InChI Key: YJTAIPUMCQAFMH-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . These derivatives are known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been extensively studied for their antimicrobial and anticancer properties. A study by Hafez et al. (2016) found that certain pyrazole derivatives exhibited significant anticancer activity, surpassing the reference drug doxorubicin in efficacy. Additionally, these compounds demonstrated notable antimicrobial activity (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016). Abdellatif et al. (2014) also reported that various pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R. B., 2014).

Synthesis of Novel Compounds

The synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a key focus in research. Rahmouni et al. (2014) detailed the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the versatility and potential for creating new compounds with varied biological activities (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014). Another study by Ranganath et al. (2011) highlighted an eco-friendly procedure for synthesizing pyrazolo-thiadiazolo-pyrimidinones, which also exhibited broad-spectrum antibacterial activity (Ranganath, D., Mazumdar, A., Mulukuri, S., Doonaboina, R., Devarakonda, M., & Prasad, M. R., 2011).

Biological Evaluation and Antimicrobial Activities

Various studies have focused on the biological evaluation of these compounds. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, discussing structure-activity relationships (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016). Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor to construct new polyheterocyclic ring systems and assessed their in vitro antibacterial properties (Abdel‐Latif, E., Mehdhar, F. S., & Abdel-Ghani, G. E., 2019).

Future Directions

The future directions for “1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives could involve further exploration of their biological and pharmacological activities. Given their potential as CDK2 inhibitors, they could be further studied for their potential in cancer treatment . Additionally, the synthesis process could be optimized for better yields .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-7-3-4-9(5-8(7)2)17-11-10(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTAIPUMCQAFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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